3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine is a sphingolipid derivative characterized by the presence of a tert-butyldimethylsilyloxy group at the 3-position and a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 2-position. This compound is part of a broader class of sphingolipids, which are crucial components of cellular membranes and play significant roles in cell signaling and metabolism.
The compound can be synthesized through various organic chemistry methods, often involving multi-step synthetic routes that incorporate specific protective groups to facilitate further reactions. The synthesis of sphingosine derivatives is well-documented in chemical literature, particularly in studies focusing on their biological activities and structural properties .
3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine falls under the category of sphingoid bases, which are long-chain aliphatic amino alcohols. These compounds are integral to the structure of sphingolipids and include various modifications that enhance their stability and reactivity in biological systems.
The synthesis of 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yields and minimize side reactions. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine can be represented as follows:
The molecular formula can be represented as C₁₈H₃₅NO₃Si, indicating a complex structure with multiple functional groups that contribute to its chemical behavior.
The compound participates in various chemical reactions typical for sphingolipid derivatives:
These reactions require careful optimization of conditions to ensure selective transformations without affecting other functional groups present in the molecule.
The mechanism of action for sphingolipids like 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine primarily involves their role in cellular signaling pathways:
Research indicates that modifications to sphingolipid structures can significantly alter their biological activities, highlighting the importance of compounds like 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine in pharmacological studies .
Analytical techniques such as high-performance liquid chromatography provide insights into purity and stability under various storage conditions .
3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine is utilized in several scientific fields:
This compound exemplifies the intricate relationship between chemical structure and biological function, making it a valuable subject for ongoing research in lipid biochemistry.
The compound is systematically named as 9H-fluoren-9-ylmethyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate according to IUPAC conventions [1]. This nomenclature precisely defines:
The CAS registry number 149035-77-8 provides a unique identifier for this specific stereoisomer and functionalization [2] [5]. Alternative designations include (2S,3R,4E)-2-Amino-3-(tert-butyldimethylsilyloxy)-2-fluorenylcarbonylamino-4-octadecene-1-ol, which explicitly emphasizes the erythro configuration and trans double bond geometry [6]. The compound falls under the broader chemical class of protected sphingolipid intermediates and is categorized as a synthetic impurity or building block in specialized chemical inventories [1] [4].
Table 1: Nomenclature Systems for 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine
Naming System | Designation |
---|---|
IUPAC Systematic | 9H-fluoren-9-ylmethyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate |
Semisystematic | (2S,3R,4E)-2-Amino-3-(tert-butyldimethylsilyloxy)-2-fluorenylcarbonylamino-4-octadecene-1-ol |
CAS Registry | 149035-77-8 |
Common Abbreviation | 3-O-TBDMS-2-Fmoc-erythro-sphingosine |
The erythro designation specifies the relative stereochemistry at the C2 and C3 positions, corresponding to the (2S,3R) configuration found in natural sphingosine [1] [6]. This contrasts sharply with the threo diastereomer (2S,3S), which is biologically irrelevant for sphingolipid biosynthesis:
This stereochemical precision is functionally critical, as erythro-sphingosine derivatives serve as substrates for ceramide synthases and sphingosine kinases, while threo isomers act as metabolic inhibitors [4] [8].
The molecular formula C₃₉H₆₁NO₄Si yields a molecular weight of 635.99 g/mol (calculated monoisotopic mass: 635.4366 Da) [1] [5] [6]. Key physicochemical characteristics include:
Table 2: Physicochemical Profile of 3-O-TBDMS-2-Fmoc-erythro-sphingosine
Property | Specification |
---|---|
Molecular Formula | C₃₉H₆₁NO₄Si |
Molecular Weight | 635.99 g/mol |
Physical State | Colorless oil |
Solubility | Dichloromethane, ethyl acetate, acetone, methanol |
Storage Conditions | -20°C (long-term); RT stable for days under inert atmosphere |
Key MS Ions | [M+H]⁺: 636.4442; [M+Na]⁺: 658.4261 |
The compound features two orthogonal protecting groups enabling sequential deprotection during sphingolipid synthesis:
Steric Protection: Prevents lactonization or β-elimination during N-Fmoc manipulations [5] [8]
Fmoc Protection (2-N-position): The 9-fluorenylmethoxycarbonyl (Fmoc) group provides:
Table 3: Protective Group Characteristics in Sphingosine Derivatives
Protective Group | Position Protected | Deprotection Reagents | Stability Profile |
---|---|---|---|
Fmoc | C2-Amine | Piperidine (20% DMF), morpholine | Stable to mild acids (pH >4); labile to bases |
TBDMS | C3-Hydroxy | TBAF (1M THF), HF·pyridine | Stable to bases (pH <10); labile to fluorides/strong acids |
Orthogonal Strategy | Fmoc removed first → TBDMS removed second | Compatible with peptide coupling conditions |
This protective scheme permits efficient synthesis of complex sphingolipids. For example, the Fmoc group allows solid-phase assembly of sphingosine-peptide conjugates, while TBDMS prevents undesired cyclization during amide bond formation [4] [8]. Post-coupling, TBDMS is cleanly removed to unmask the C3-hydroxy for glycosylation or phosphorylation.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: